molecular formula C6H5BrClN B3021652 3-Bromo-2-chloroaniline CAS No. 56131-46-5

3-Bromo-2-chloroaniline

Cat. No.: B3021652
CAS No.: 56131-46-5
M. Wt: 206.47 g/mol
InChI Key: HKNLHCGTRMCOLV-UHFFFAOYSA-N
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Description

3-Bromo-2-chloroaniline is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3-Bromo-2-chloroaniline can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2–8 °C . Additionally, the compound’s activity may be affected by the pH and temperature of its environment.

Biochemical Analysis

Biochemical Properties

3-Bromo-2-chloroaniline plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to inhibit certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C9 . These enzymes are crucial for the metabolism of various endogenous and exogenous compounds. The inhibition of these enzymes by this compound can lead to altered metabolic pathways and accumulation of substrates, which may have downstream effects on cellular function.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to cause oxidative stress in certain cell types, leading to the activation of stress response pathways . This compound can also influence gene expression by modulating transcription factors involved in the oxidative stress response. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For example, its interaction with cytochrome P450 enzymes involves binding to the heme group, preventing the enzyme from catalyzing its normal reactions . This binding can lead to enzyme inhibition and subsequent changes in metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under certain conditions, such as exposure to light or high temperatures . Long-term exposure to this compound in cell culture studies has shown that it can lead to cumulative oxidative damage and alterations in cellular function. These effects are often dose-dependent and can vary based on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may cause mild oxidative stress and enzyme inhibition without significant toxicity. At higher doses, this compound can lead to severe oxidative damage, disruption of metabolic pathways, and toxicity . Animal studies have shown that high doses of this compound can cause liver and kidney damage, highlighting the importance of dose regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These interactions can lead to the formation of reactive metabolites, which can further interact with cellular macromolecules and cause damage . The compound can also affect the levels of various metabolites by inhibiting key metabolic enzymes, leading to altered metabolic flux and accumulation of certain intermediates.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The distribution of this compound within the body can influence its overall toxicity and effectiveness in biochemical studies.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its inhibitory effects on these enzymes. Additionally, this compound can be found in the cytoplasm, where it may interact with other metabolic enzymes and regulatory proteins.

Properties

IUPAC Name

3-bromo-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNLHCGTRMCOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152247
Record name Benzenamine, ar-bromo-ar-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118804-39-0
Record name Benzenamine, ar-bromo-ar-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118804390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, ar-bromo-ar-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-chloroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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